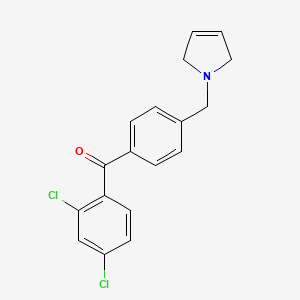

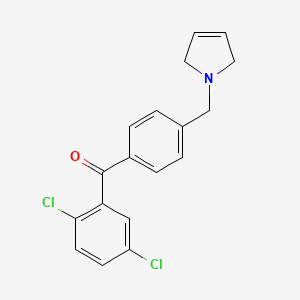

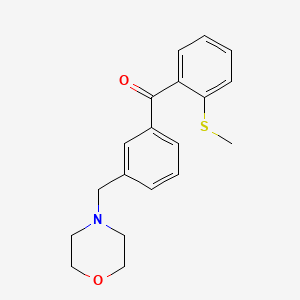

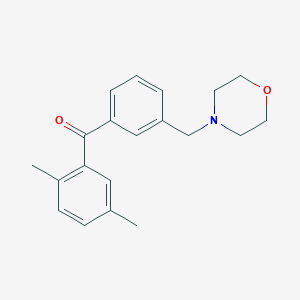

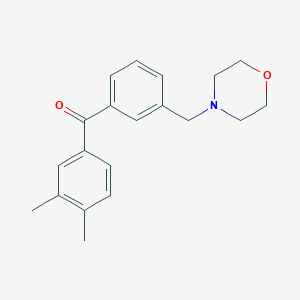

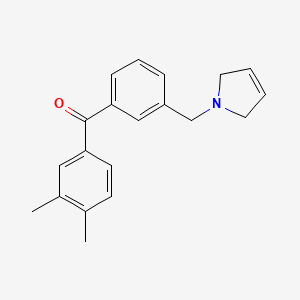

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone”, also known as DMPPM, is a synthetic organic compound. It belongs to the class of ketones and has a molecular weight of 341.45 g/mol1.

Synthesis Analysis

The synthesis of DMPPM is carried out through a multistep process involving the reaction of bis(2,4-dimethylphenyl)methanone with 2,5-dihydro-1H-pyrrole-1-carbaldehyde1.

Molecular Structure Analysis

The molecular structure of DMPPM can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3,285, 3,195 (NH/NH 2), and 1,655 (amide C=O) cm −1. The 1H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of protons in the molecule2.Chemical Reactions Analysis

The chemical reactions involving DMPPM are not explicitly mentioned in the available resources. However, its synthesis involves reactions such as condensation and recrystallization1.Physical And Chemical Properties Analysis

DMPPM is a crystalline solid with a white to yellowish color. It is insoluble in water but soluble in many organic solvents, such as dichloromethane, chloroform, and ethanol. It has a melting point of 193-198°C and a boiling point of 510.5°C at 760 mmHg1.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A study synthesized novel derivatives related to the specified compound and evaluated their in vitro antimicrobial activities. These compounds showed good antibacterial and antifungal activity, attributed to the presence of a heterocyclic ring. The introduction of a methoxy group further increased this activity, suggesting the potential of these derivatives as new antimicrobial agents (Hublikar et al., 2019).

Synthetic Methodology Development

Research has focused on developing efficient synthetic procedures for related compounds. For example, a one-pot synthesis method was elaborated for pyrrole derivatives using acetophenone, showcasing an economical approach to synthesizing these compounds (Kaur & Kumar, 2018).

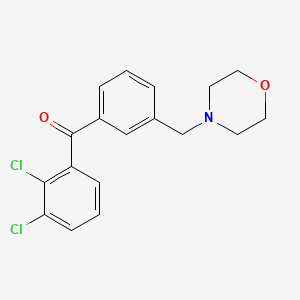

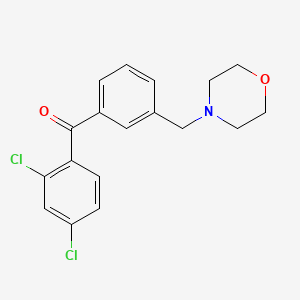

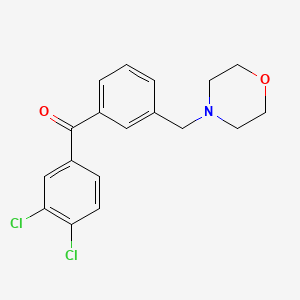

Structural Analysis and Crystallography

Studies have also delved into the crystal structure and molecular structure of related compounds. Isomorphous structures of methyl- and chloro-substituted small heterocyclic analogues, which obey the chlorine-methyl exchange rule, have been explored. Such research is vital for understanding the molecular and crystallographic properties of these compounds (Swamy et al., 2013).

Antioxidant and Insect Antifeedant Potency

Some derivatives have been synthesized to study their antimicrobial, antioxidant, and insect antifeedant activities. This indicates the broad scope of applications for these compounds in various fields, including agriculture and medicine (Thirunarayanan, 2015).

Potential Inhibitors in Biochemical Processes

Another study screened a broad group of compounds, including pyrazoles and pyrroles, to identify potential inhibitor lead compounds for fructose-1,6-bisphosphatase, a key enzyme in glucose metabolism. This highlights the potential use of these compounds in developing treatments for metabolic disorders (Rudnitskaya et al., 2009).

Safety And Hazards

The specific safety and hazards information for DMPPM is not available in the retrieved resources. However, as with all chemicals, it should be handled with appropriate safety measures.

Zukünftige Richtungen

The future directions for the research and application of DMPPM are not explicitly mentioned in the available resources. However, it has shown potential as a lead compound for the development of new drugs and is used in the study of protein-ligand interactions1. Further research could explore these areas in more detail.

Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to the original papers and resources.

Eigenschaften

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-8-9-19(12-16(15)2)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h3-9,12-13H,10-11,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQZNEOLBQJIMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643488 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone | |

CAS RN |

898749-04-7 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)